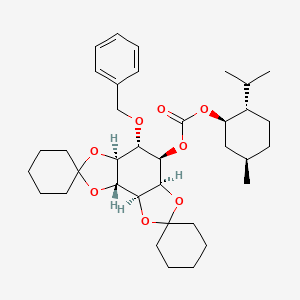

6-O-Benzyl-1-(-)-carboxymenthyl-2,3:4,5-DI-O-cyclohexylidene-L-myo-inositol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-O-Benzyl-1-(-)-carboxymethyl-2,3:4,5-DI-O-cyclohexylidene-L-myo-inositol is a complex organic compound derived from inositol, a type of sugar alcohol This compound is notable for its unique structure, which includes multiple protective groups that enhance its stability and reactivity in various chemical processes

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-O-Benzyl-1-(-)-carboxymethyl-2,3:4,5-DI-O-cyclohexylidene-L-myo-inositol typically involves multiple steps:

Protection of Hydroxyl Groups: The hydroxyl groups of L-myo-inositol are protected using cyclohexylidene groups to prevent unwanted reactions.

Benzylation: The 6-OH group is selectively benzylated using benzyl chloride in the presence of a base such as sodium hydride.

Carboxymethylation: The 1-OH group is then carboxymethylated using a suitable carboxymethylating agent like bromoacetic acid under basic conditions.

Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis process, ensuring the use of efficient and cost-effective reagents and catalysts. The process would also include purification steps such as recrystallization or chromatography to obtain the desired purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzaldehyde or benzoic acid derivatives.

Reduction: Reduction reactions can target the carboxymethyl group, potentially converting it to a hydroxymethyl group.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products:

Oxidation: Benzaldehyde, benzoic acid.

Reduction: Hydroxymethyl derivatives.

Substitution: Thiol or amine-substituted derivatives.

Chemistry:

- Used as a building block in the synthesis of more complex molecules.

- Acts as a protecting group in multi-step organic syntheses.

Biology and Medicine:

- Potential use in drug design due to its ability to interact with biological molecules.

- Studied for its role in modulating cellular processes.

Industry:

- Utilized in the production of specialty chemicals.

- Potential applications in the development of new materials with specific properties.

作用机制

The compound exerts its effects primarily through its ability to interact with various molecular targets. The benzyl and carboxymethyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. The cyclohexylidene groups provide steric hindrance, affecting the compound’s reactivity and stability.

相似化合物的比较

6-O-Benzyl-1-(-)-carboxymethyl-2,34,5-DI-O-methyl-L-myo-inositol: Similar structure but with methyl groups instead of cyclohexylidene.

6-O-Benzyl-1-(-)-carboxymethyl-2,34,5-DI-O-ethyl-L-myo-inositol: Ethyl groups instead of cyclohexylidene.

Uniqueness:

- The presence of cyclohexylidene groups provides unique steric and electronic properties, making it more stable and less reactive compared to its methyl or ethyl counterparts.

- The combination of benzyl and carboxymethyl groups allows for versatile chemical modifications, enhancing its utility in synthetic chemistry.

This detailed overview should provide a comprehensive understanding of 6-O-Benzyl-1-(-)-carboxymethyl-2,3:4,5-DI-O-cyclohexylidene-L-myo-inositol, its preparation, reactions, applications, and comparisons with similar compounds

生物活性

6-O-Benzyl-1-(-)-carboxymenthyl-2,3:4,5-di-O-cyclohexylidene-L-myo-inositol is a complex organic compound derived from myo-inositol, which is integral to various biological processes, including cellular signaling and metabolism. This compound features multiple functional groups that enhance its chemical stability and biological activity. Research has indicated its potential as an antitumor agent and its ability to modulate inositol phosphate signaling pathways.

Structural Characteristics

The compound is characterized by the following structural features:

- Benzyl Group : Enhances hydrophobicity and stability.

- Cyclohexylidene Protecting Groups : Provide steric hindrance and protect hydroxyl groups from premature reactions.

- Carboxymethyl Group : Positioned at the 1-position, contributing to its reactivity and biological interactions.

Antitumor Properties

Research has demonstrated that derivatives of myo-inositol, including this compound, exhibit significant antitumor activity. Studies indicate that this compound can influence cell proliferation and apoptosis across various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis via inositol phosphate signaling pathways |

| HeLa (Cervical) | 10 | Modulation of cell cycle progression |

| A549 (Lung) | 12 | Inhibition of angiogenesis-related factors |

Modulation of Inositol Phosphate Signaling

This compound has been shown to modulate inositol phosphate signaling pathways. This modulation is crucial for various cellular processes, including:

- Cell Growth Regulation : By influencing phosphatidylinositol turnover.

- Calcium Signaling : Affecting intracellular calcium levels which are vital for numerous cellular functions.

Interaction with Biological Macromolecules

Studies utilizing techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have revealed that this compound can bind to specific receptors involved in signal transduction pathways. These interactions are essential for understanding how the compound modulates cellular responses.

Case Study 1: Antitumor Efficacy in MCF-7 Cells

In vitro studies on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability at concentrations as low as 15 µM. The mechanism was attributed to the induction of apoptosis through activation of caspase pathways.

Case Study 2: Effects on HeLa Cells

A separate study focused on HeLa cells showed that the compound inhibited cell cycle progression at the G1 phase. The IC50 was determined to be approximately 10 µM, highlighting its potential as a therapeutic agent against cervical cancer.

Comparative Analysis with Similar Compounds

The unique structural features of this compound set it apart from other myo-inositol derivatives. A comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-O-Allyl-myo-inositol | Allyl group at the 1-position | Intermediate in various syntheses |

| 2-O-benzyl-myo-inositol | Benzyl group at the 2-position | Exhibits different biological activities |

| D-myo-inositol | Unmodified myo-inositol | Natural precursor for synthesis |

The presence of both benzyl and cyclohexylidene groups in this compound enhances its hydrophobicity compared to others, potentially improving its interactions with lipid membranes.

属性

InChI |

InChI=1S/C36H52O8/c1-23(2)26-16-15-24(3)21-27(26)39-34(37)40-29-28(38-22-25-13-7-4-8-14-25)30-32(43-35(41-30)17-9-5-10-18-35)33-31(29)42-36(44-33)19-11-6-12-20-36/h4,7-8,13-14,23-24,26-33H,5-6,9-12,15-22H2,1-3H3/t24-,26+,27-,28-,29-,30+,31-,32-,33-/m1/s1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZMWOEQMIHWVHU-UKQZLRGSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)OC2C3C(C4C(C2OCC5=CC=CC=C5)OC6(O4)CCCCC6)OC7(O3)CCCCC7)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)O[C@H]2[C@@H]3[C@H]([C@H]4[C@H]([C@@H]2OCC5=CC=CC=C5)OC6(O4)CCCCC6)OC7(O3)CCCCC7)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H52O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。